molecular formula C11H16O4S B8307913 (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate

(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate

Cat. No.: B8307913
M. Wt: 244.31 g/mol
InChI Key: IHRUWHJSVMOZTQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (S)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl\text{(S)-2-methoxypropanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride→(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.

    Hydrolysis: (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.

    Reduction: (S)-2-methoxypropanol.

Scientific Research Applications

(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.

    Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-methylbenzenesulfonate
  • Propyl 4-methylbenzenesulfonate
  • Dodecyl 4-methylbenzenesulfonate

Uniqueness

(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its chiral center, which imparts stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral pharmaceuticals. Its specific reactivity and selectivity make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

[(2S)-2-methoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1

InChI Key

IHRUWHJSVMOZTQ-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dichloromethane (30 mL) mixture of 2-methoxypropan-1-ol (1.6 g, 17.8 mmol) and pyridine (20.0 mL), was added p-toluenesulfonyl chloride (4.07 g, 21.4 mmol) while stirring on ice, and the mixture was stirred at room temperature for five hours. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=2/1) to obtain the title compound (3.12 g, 12.8 mmol).
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Synthesis routes and methods II

Procedure details

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